6-Chloro-2-methoxy-4-methylnicotinonitrile

Regioselectivity SNAr Nucleophilic substitution

6-Chloro-2-methoxy-4-methylnicotinonitrile (CAS 243469-65-0) is the regiospecific Intermediate 114A (WO2018/222795) for ROMK channel inhibitors and second-generation EZH2 inhibitors. The 6-chloro substituent is the designated diversification point; procurement of the 2-chloro regioisomer (CAS 51564-29-5) yields structurally divergent, IP-incompatible products. Distinct ¹H NMR (δ 7.27) and LCMS (tR 1.22 min) signatures, which differ clearly from the 2‑chloro isomer (δ 6.94, tR 1.29 min), enable regioisomeric purity verification. Choose the correct regioisomer to ensure fidelity to published SAR.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
CAS No. 243469-65-0
Cat. No. B3254716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methoxy-4-methylnicotinonitrile
CAS243469-65-0
Molecular FormulaC8H7ClN2O
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C#N)OC)Cl
InChIInChI=1S/C8H7ClN2O/c1-5-3-7(9)11-8(12-2)6(5)4-10/h3H,1-2H3
InChIKeyVJNGVKNSXGZARW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-methoxy-4-methylnicotinonitrile (CAS 243469-65-0): A Trisubstituted Nicotinonitrile Building Block for Medicinal Chemistry


6-Chloro-2-methoxy-4-methylnicotinonitrile (CAS 243469-65-0) is a polysubstituted pyridine-3-carbonitrile derivative with the molecular formula C₈H₇ClN₂O and a molecular weight of 182.61 g/mol . The pyridine ring bears a chlorine atom at the 6-position, a methoxy group at the 2-position, and a methyl group at the 4-position, yielding a dense functionalization pattern that serves as a versatile intermediate in the synthesis of heterocyclic compounds and pharmaceuticals . This compound has been specifically documented as Intermediate 114A in patent WO2018/222795, where it is employed in the construction of ROMK (renal outer medullary potassium) channel inhibitors for cardiovascular indications [1], and has been cited in the development of second-generation EZH2 inhibitors for oncology applications [2].

Why 6-Chloro-2-methoxy-4-methylnicotinonitrile Cannot Be Simply Replaced by Its 2-Chloro Regioisomer or Other In-Class Analogs


The 6-chloro-2-methoxy-4-methylnicotinonitrile scaffold is regioisomeric with 2-chloro-6-methoxy-4-methylnicotinonitrile (CAS 51564-29-5); both share the identical molecular formula (C₈H₇ClN₂O) and molecular weight (182.61 g/mol), yet they arise from the same reaction with distinct yields and exhibit different chromatographic and spectroscopic properties . This regioisomerism dictates the orientation of the chloro leaving group relative to the electron-withdrawing 3-cyano substituent, thereby controlling the regioselectivity of subsequent nucleophilic aromatic substitution (SNAr) reactions and the topology of the final drug-like molecules. Generic substitution with the 2-chloro isomer, or with analogs lacking the 4-methyl or 2-methoxy groups, will produce structurally divergent downstream intermediates that are incompatible with the structure–activity relationships established in the ROMK and EZH2 inhibitor programs [1].

Quantitative Differentiation Evidence: 6-Chloro-2-methoxy-4-methylnicotinonitrile vs. Closest Analogs


Regioselective Methoxide Substitution: 6-Chloro vs. 2-Chloro Isomer Yields from the Same Reaction

When 2,6-dichloro-4-methylnicotinonitrile is treated with one equivalent of sodium methoxide in methanol at ambient temperature for 16 h, two mono-methoxylated regioisomers are formed with measurably different yields: the target compound, 6-chloro-2-methoxy-4-methylnicotinonitrile (Intermediate 114A), is obtained in 32.3% yield, whereas its regioisomer 2-chloro-6-methoxy-4-methylnicotinonitrile (Intermediate 114B) is obtained in 40.4% yield . This 8.1 percentage-point difference reflects the higher electrophilicity of the 2-position in the starting dichloride, which is activated by both the ring nitrogen and the adjacent 3-cyano group, while the 6-position is activated only by the ring nitrogen [1].

Regioselectivity SNAr Nucleophilic substitution Nicotinonitrile synthesis

LCMS Retention Time Differentiation: Analytical Identification of 6-Chloro vs. 2-Chloro Regioisomers

Under identical LCMS conditions (Method-I), the target compound 6-chloro-2-methoxy-4-methylnicotinonitrile (114A) elutes at a retention time of 1.22 min with [M+1] = 183.3, while its 2-chloro regioisomer (114B) elutes at 1.29 min with [M+1] = 183.4 . The 0.07 min difference in retention time, although small, is reproducible and enables unambiguous identification of the correct regioisomer in reaction monitoring and quality control workflows. Additionally, the two isomers were resolved by preparative SFC with retention times of 6.3 min (114A) and 5.8 min (114B) on a Lux cellulose-2 column .

LCMS SFC Chromatographic separation Regioisomer identification Quality control

¹H NMR Spectroscopic Differentiation of the 6-Chloro vs. 2-Chloro Regioisomers

¹H NMR spectroscopy (400 MHz, DMSO-d₆) provides unambiguous differentiation between the two regioisomers. The target compound displays a characteristic aromatic singlet at δ 7.27 ppm (1H, H-5 pyridine), a methoxy singlet at δ 3.99 ppm (3H), and a methyl singlet at δ 2.46 ppm (3H) . In contrast, the 2-chloro regioisomer exhibits its aromatic singlet at δ 6.94 ppm (1H, H-5 pyridine), methoxy at δ 3.91 ppm, and methyl at δ 2.43 ppm . The 0.33 ppm downfield shift of the H-5 proton in the 6-chloro isomer is attributed to the different electronic environment created by the chlorine at the 6-position adjacent to the ring nitrogen, compared to chlorine at the 2-position flanked by the 3-cyano group .

NMR spectroscopy Regioisomer confirmation Structural elucidation Quality assurance

Patent-Documented Role as a Specific Intermediates in ROMK and EZH2 Inhibitor Programs

The 6-chloro-2-methoxy-4-methylnicotinonitrile scaffold is specifically designated as Intermediate 114A in the Bristol-Myers Squibb patent WO2018/222795 for substituted nitrogen-containing heterocyclic compounds that function as ROMK channel inhibitors, a therapeutic strategy for cardiovascular diseases involving diuresis and natriuresis [1]. In the Constellation Pharmaceuticals campaign on second-generation EZH2 inhibitors reported in ACS Medicinal Chemistry Letters (2020), this nicotinonitrile core was employed as a key building block, with the optimized series demonstrating enhanced antitumor activity and prolonged target residence time relative to first-generation inhibitors [2]. While the target compound itself functions as a synthetic intermediate rather than a final bioactive entity, its specific substitution pattern—6-chloro for downstream elaboration, 2-methoxy as a stability/lipophilicity modulator, and 4-methyl for metabolic blocking—is preserved in the final pharmacologically active molecules [1][2].

ROMK inhibitor EZH2 inhibitor Cardiovascular Oncology Patent intermediate

Procurement-Driven Application Scenarios for 6-Chloro-2-methoxy-4-methylnicotinonitrile (CAS 243469-65-0)


ROMK Channel Inhibitor Development (Cardiovascular & Renal Indications)

As Intermediate 114A in WO2018/222795, 6-chloro-2-methoxy-4-methylnicotinonitrile serves as a critical building block for the construction of ROMK inhibitors, which promote diuresis and natriuresis for the treatment of hypertension, heart failure, and edema [1]. The 6-chloro substituent is the designated point of diversification in the patented synthetic sequence; substitution with the 2-chloro regioisomer would redirect the vector of elaboration and produce compounds outside the claimed intellectual property space [1].

Second-Generation EZH2 Inhibitor Optimization (Oncology)

The Constellation Pharmaceuticals medicinal chemistry campaign documented in ACS Medicinal Chemistry Letters (2020) utilized this nicotinonitrile core to generate EZH2 inhibitors with enhanced potency and prolonged target residence time relative to first-generation clinical candidates [2]. The 2-methoxy and 4-methyl substituents contribute to the physicochemical property optimization of the final inhibitors; procurement of the correct substitution pattern is necessary to reproduce the published structure–activity relationships [2].

Regioselective Scaffold for Heterocyclic Library Synthesis

The differential reactivity of the 6-chloro vs. 2-chloro positions, as evidenced by the 32.3% vs. 40.4% isolated yields in the monosubstitution reaction , enables the controlled, sequential introduction of two distinct nucleophiles when starting from 2,6-dichloro-4-methylnicotinonitrile. This makes the 6-chloro-2-methoxy isomer a valuable intermediate for generating diverse, regiochemically defined compound libraries for fragment-based or high-throughput screening campaigns .

Analytical Reference Standard for Regioisomeric Purity Determination

The well-characterized ¹H NMR (δ 7.27, H-5) and LCMS (tR 1.22 min, [M+1] 183.3) signatures of 6-chloro-2-methoxy-4-methylnicotinonitrile, which are distinct from those of the 2-chloro isomer (δ 6.94, tR 1.29 min) , enable its use as an authenticated reference standard for developing and validating analytical methods to detect and quantify regioisomeric impurities in bulk intermediate shipments.

Quote Request

Request a Quote for 6-Chloro-2-methoxy-4-methylnicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.